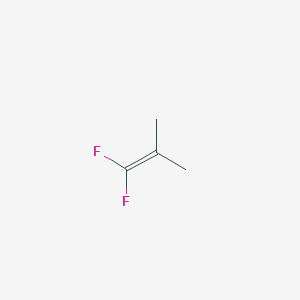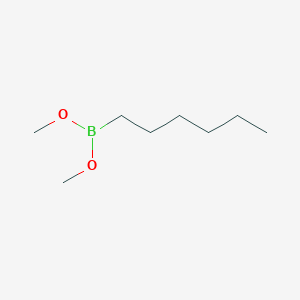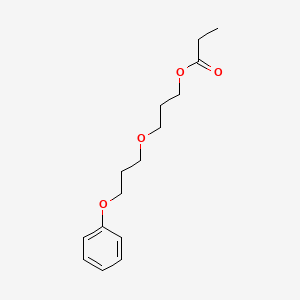![molecular formula C26H44N4O2S B14745340 1-[(E)-(3-nitrophenyl)methylideneamino]-3-octadecylthiourea CAS No. 6299-31-6](/img/structure/B14745340.png)
1-[(E)-(3-nitrophenyl)methylideneamino]-3-octadecylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(E)-(3-nitrophenyl)methylideneamino]-3-octadecylthiourea is a synthetic organic compound with the molecular formula C26H44N4O2S It is characterized by the presence of a nitrophenyl group, a thiourea moiety, and a long octadecyl chain
Preparation Methods
The synthesis of 1-[(E)-(3-nitrophenyl)methylideneamino]-3-octadecylthiourea typically involves the reaction of 3-nitrobenzaldehyde with octadecylamine and thiourea. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-90°C for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-[(E)-(3-nitrophenyl)methylideneamino]-3-octadecylthiourea undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles such as halides or alkoxides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions include amino derivatives, substituted thioureas, and various functionalized compounds .
Scientific Research Applications
1-[(E)-(3-nitrophenyl)methylideneamino]-3-octadecylthiourea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 1-[(E)-(3-nitrophenyl)methylideneamino]-3-octadecylthiourea involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The nitrophenyl group can participate in electron transfer reactions, while the thiourea moiety can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of biological pathways and processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-[(E)-(3-nitrophenyl)methylideneamino]-3-octadecylthiourea can be compared with other similar compounds, such as:
1-[(3-nitrophenyl)methylideneamino]-3-octadecylurea: Similar structure but with a urea moiety instead of thiourea.
1-[(3-nitrophenyl)methylideneamino]-3-octadecylguanidine: Contains a guanidine group, which may exhibit different reactivity and biological activity.
1-[(3-nitrophenyl)methylideneamino]-3-octadecylcarbamate: Features a carbamate group, which can influence its chemical and biological properties.
Properties
CAS No. |
6299-31-6 |
|---|---|
Molecular Formula |
C26H44N4O2S |
Molecular Weight |
476.7 g/mol |
IUPAC Name |
1-[(E)-(3-nitrophenyl)methylideneamino]-3-octadecylthiourea |
InChI |
InChI=1S/C26H44N4O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-27-26(33)29-28-23-24-19-18-20-25(22-24)30(31)32/h18-20,22-23H,2-17,21H2,1H3,(H2,27,29,33)/b28-23+ |
InChI Key |
PCOKKNJGUXTQGU-WEMUOSSPSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCNC(=S)N/N=C/C1=CC(=CC=C1)[N+](=O)[O-] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=S)NN=CC1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


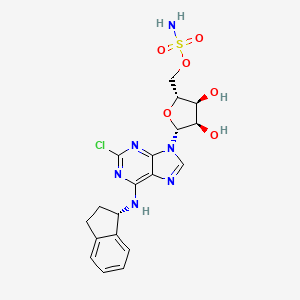
![N-[[(2E)-3,7-Dimethylocta-2,6-dienylidene]amino]-3-nitro-benzamide](/img/structure/B14745269.png)
![Tert-butyl N-[1-[(2,6-dimethylphenyl)carbamoyl]-2-phenylmethoxy-ethyl]carbamate](/img/structure/B14745272.png)
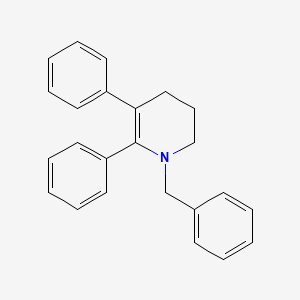
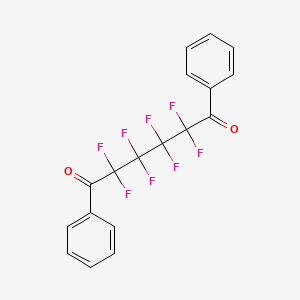

![N-[(2-phenyl-3H-indol-3-yl)methylideneamino]aniline](/img/structure/B14745287.png)



